BIOYA
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Overview
Description
BIOYA is a bioactive compound that has garnered significant attention in recent years due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it a valuable asset in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIOYA involves several steps, starting with the preparation of the precursor compounds. The most common synthetic route involves the reaction of specific organic molecules under controlled conditions. For instance, one method includes the reaction of hydrazonoyl halides with methylhydrazinecarbodithioate in a basic medium under reflux conditions . This reaction leads to the formation of intermediate compounds, which are then further processed to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques to ensure high yield and purity. The process typically involves the use of large reactors where the precursor compounds are mixed and heated under controlled conditions. The reaction parameters such as temperature, pressure, and pH are carefully monitored to optimize the production process. Additionally, purification steps such as crystallization and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: BIOYA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction’s outcome. For example, oxidation reactions are typically carried out in acidic or basic media, while reduction reactions may require the presence of a catalyst.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions can produce reduced forms of the compound. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity.
Scientific Research Applications
BIOYA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicineIn biology, this compound is studied for its potential as an antimicrobial and antioxidant agent, with research showing its effectiveness in inhibiting the growth of certain bacteria and scavenging free radicals .
In medicine, this compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Studies have shown that this compound can inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression . Additionally, this compound is used in the development of new drug delivery systems, where its unique properties help improve the stability and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of BIOYA involves its interaction with specific molecular targets and pathways within cells. This compound is known to modulate the activity of various enzymes and receptors, leading to changes in cellular processes. For example, this compound can inhibit the activity of enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species (ROS) and protecting cells from damage . Additionally, this compound can interact with signaling pathways that regulate inflammation and cell proliferation, making it a potential therapeutic agent for treating inflammatory diseases and cancer .
Comparison with Similar Compounds
BIOYA is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include bioactive peptides, phytosterols, and flavonoids, which also exhibit various biological activities . this compound stands out due to its ability to undergo a wide range of chemical reactions and its diverse applications in different fields.
List of Similar Compounds:- Bioactive peptides
- Phytosterols
- Flavonoids
- Alkaloids
- Terpenes
These compounds share some similarities with this compound in terms of their biological activities, but this compound’s unique chemical structure and reactivity make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
59476-61-8 |
---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-oxo-1,2-oxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O4/c7-4(6(10)11)3-8-2-1-5(9)12-8/h1-2,4H,3,7H2,(H,10,11)/t4-/m0/s1 |
InChI Key |
BDHFFHBFJUZSBF-BYPYZUCNSA-N |
Isomeric SMILES |
C1=CN(OC1=O)C[C@@H](C(=O)O)N |
SMILES |
C1=CN(OC1=O)CC(C(=O)O)N |
Canonical SMILES |
C1=CN(OC1=O)CC(C(=O)O)N |
Synonyms |
(isoxazolin-5-on-2-yl)alanine beta-(isoxazolin-5-on-2-yl)alanine BIOYA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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